N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide
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Description
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C21H26FN3O4S and its molecular weight is 435.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 .
Biochemical Pathways
The compound affects the biochemical pathways involving ENTs. By inhibiting ENTs, it disrupts nucleotide synthesis and the regulation of adenosine function . This can have downstream effects on various cellular processes, including cell proliferation and apoptosis.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleotide synthesis and the regulation of adenosine function . This can lead to changes in cell proliferation and apoptosis, potentially influencing the progression of diseases such as cancer.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-17-4-2-3-5-20(17)29-16-21(26)23-10-15-30(27,28)25-13-11-24(12-14-25)19-8-6-18(22)7-9-19/h2-9H,10-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGRWEKYBPREPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.